molecular formula C8H8N2O2 B1528354 (5-Amino-1,3-benzoxazol-2-yl)methanol CAS No. 948306-37-4

(5-Amino-1,3-benzoxazol-2-yl)methanol

Cat. No.: B1528354
CAS No.: 948306-37-4
M. Wt: 164.16 g/mol
InChI Key: PNNGBIVMJCCRHI-UHFFFAOYSA-N
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Description

(5-Amino-1,3-benzoxazol-2-yl)methanol (CAS Number: 948306-37-4) is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . As a derivative of the benzoxazole scaffold, it serves as a versatile building block in medicinal chemistry and materials science research. Benzoxazole derivatives are recognized for their significant potential in developing new therapeutic agents and functional materials . In pharmaceutical research, benzoxazole-based compounds demonstrate a broad spectrum of biological activities. They are frequently investigated for their antimicrobial properties , showing efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . Furthermore, this chemical class is explored for its anticancer activity , with some derivatives exhibiting promising results against human colorectal carcinoma (HCT116) cells . The 5-amino and hydroxymethyl functional groups on the benzoxazole core provide strategic sites for further chemical modification, enabling the synthesis of diverse compound libraries for biological screening . Beyond biomedical applications, benzoxazole derivatives are valuable in optoelectronic materials research . They are key components in Donor-π-Acceptor (D-π-A) molecular architectures, which are studied for their linear and non-linear optical properties. These compounds show potential for use in advanced technologies, including organic light-emitting diodes (OLEDs) and organic photovoltaics for solar cells . The structural tunability of the benzoxazole core allows researchers to optimize properties like charge separation, absorption, and emission characteristics . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-amino-1,3-benzoxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNGBIVMJCCRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Amino-2-aminophenol with Formaldehyde or Equivalent

  • Starting materials: 5-Amino-2-aminophenol (or 5-amino-2-aminophenol derivatives) can be reacted with formaldehyde or paraformaldehyde under acidic or catalytic conditions.
  • Reaction pathway: The amino group at position 2 and the hydroxyl group on the phenol ring undergo cyclization with the aldehyde to form the benzoxazole ring with a hydroxymethyl group at the 2-position.
  • Catalysts and conditions: Acidic catalysts (e.g., HCl, acetic acid) or metal catalysts (e.g., zinc chloride) may be used under reflux in ethanol or other solvents.
  • Advantages: This method allows direct introduction of the hydroxymethyl substituent at C-2 during ring closure.
  • Limitations: Control of regioselectivity to maintain the amino group at position 5 and avoid side reactions requires careful optimization.

Post-Cyclization Functionalization

An alternative approach involves:

  • Step 1: Synthesis of 5-amino-1,3-benzoxazole via condensation of 5-amino-2-aminophenol with suitable aldehydes.
  • Step 2: Selective hydroxymethylation at the 2-position using formaldehyde under basic or acidic conditions.
  • Reagents: Formaldehyde, paraformaldehyde, or hydroxymethylating agents.
  • Catalysts: Acidic or basic catalysts, sometimes metal catalysts to enhance selectivity.
  • Advantages: Allows modular synthesis, separating ring formation and substitution steps.
  • Challenges: Requires selective hydroxymethylation without affecting the amino group.

Catalytic Systems and Reaction Conditions

Recent advances in benzoxazole synthesis provide insights into catalytic systems that can be adapted for the preparation of this compound:

Catalyst Type Reaction Conditions Yield Range Notes
Magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) 2-Aminophenol + aldehyde in water, reflux, 45 min 79–89% Reusable, eco-friendly, short reaction time
Nanomaterial SrCO3 Grindstone method, room temperature, solvent-free, 20 min High yield Catalyst recyclable, green approach
Pd-supported nanocatalyst ([SMNP@GLP][Cl]) 2-Aminophenol + aldehyde, DMF, 80 °C, 18 h 83–95% Good atom economy, reusable catalyst, longer reaction time
Nano-ZnO catalyst 1-Formyl-9H-pyrido[3,4-b]indole + 2-aminophenol, DMF, 100 °C Moderate yield Operational simplicity, high temperature required
Alumina catalyst 2-Aminophenol + aldehyde, acetonitrile, room temperature, 5 h 55–75% Green solvent, recyclable catalyst
Pd complexes of dendronized amine polymer 2-Aminophenol + benzaldehyde, ethanol, 50 °C, 3 h 88% Low catalyst loading, reusable, air oxidant

These catalytic systems demonstrate the diversity of approaches available for benzoxazole synthesis, which can be tailored for the hydroxymethylated and amino-substituted derivatives like this compound.

Representative Reaction Scheme for this compound Preparation

A plausible synthetic route based on literature precedents is:

  • Starting material: 5-Amino-2-aminophenol
  • Reagent: Formaldehyde (or paraformaldehyde)
  • Catalyst: Acidic catalyst (e.g., HCl) or metal catalyst (e.g., ZnCl2)
  • Solvent: Ethanol or water
  • Conditions: Reflux for several hours
  • Outcome: Cyclization to form the benzoxazole ring with hydroxymethyl substitution at C-2 and amino group at C-5

Data Table Summarizing Key Preparation Parameters

Parameter Description/Value
Starting material 5-Amino-2-aminophenol
Hydroxymethyl source Formaldehyde or paraformaldehyde
Catalysts used Acidic catalysts (HCl, acetic acid), ZnCl2, nanocatalysts
Solvents Ethanol, water, DMF
Temperature Room temperature to reflux (25–100 °C)
Reaction time 20 min (grindstone) to 18 h (nanocatalysts)
Yield 55–95% depending on method and catalyst
Purification methods Recrystallization, chromatography
Characterization ^1H NMR, ^13C NMR, IR, Mass Spectrometry

Research Findings and Notes

  • The choice of catalyst and reaction conditions significantly impacts the yield and purity of the product.
  • Nanocatalysts and green chemistry approaches provide high yields with environmentally friendly profiles.
  • The hydroxymethyl group can be introduced either during ring closure or by post-synthetic modification , with the former generally offering better selectivity.
  • Functional group tolerance is crucial, especially to preserve the amino group at the 5-position.
  • The use of mild conditions and recyclable catalysts is favored for sustainable synthesis.
  • Analytical characterization confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: (5-Amino-1,3-benzoxazol-2-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:
  • Oxidation: : Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions typically yield amines or alcohols.

  • Substitution: : Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that benzoxazole derivatives, including (5-Amino-1,3-benzoxazol-2-yl)methanol, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a benzoxazole moiety can induce apoptosis in breast cancer (MCF-7) and colorectal cancer (HCT-116) cells . The mechanism often involves the disruption of cellular processes leading to cell death.

Antimicrobial Properties

Benzoxazole derivatives have been investigated for their antimicrobial activity. A study highlighted the efficacy of non-proteinogenic amino acids based on the benzoxazole structure against multidrug-resistant microorganisms, suggesting the potential of these compounds as new antimicrobial agents .

Neurological Applications

Recent advancements have identified benzoxazoles as promising candidates for treating neurodegenerative diseases. For example, lead optimization studies on benzoxazolone carboxamides revealed their potential in modulating sphingolipid metabolism, which is crucial in conditions like Gaucher's and Krabbe's diseases .

Synthetic Strategies

The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield:

Method Description Yield
Magnetic Solid Acid CatalystUtilizes 2-aminophenol and aldehydes under reflux conditions79–89%
Nano-catalystsEmploys palladium complexes for high yield synthesis88%
Oxidative CouplingInvolves coupling reactions with aldehydes in the presence of lead tetraacetateModerate

These methods highlight the versatility in synthesizing benzoxazole derivatives while maintaining high yields and reducing reaction times .

Case Study 1: Anticancer Evaluation

A systematic evaluation of this compound derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized a colorimetric assay to assess cell viability and found that certain modifications to the benzoxazole structure enhanced its anticancer properties .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, derivatives of this compound were tested against resistant strains of bacteria. Results indicated potent activity against several pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which (5-Amino-1,3-benzoxazol-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound's biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (5-Amino-1,3-benzoxazol-2-yl)methanol with key analogs, emphasizing structural differences, synthesis methods, and applications:

Compound Name Structural Features Synthesis Highlights Key Applications/Properties References
This compound Benzoxazole core with -CH₂OH and -NH₂ groups Likely involves cyclization of o-aminophenol derivatives Building block for drug synthesis; potential intermediate in bioactive molecule development
Methyl 4-(5-amino-1,3-benzoxazol-2-yl)benzoate Benzoxazole with methyl benzoate substituent Reaction of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate using Na₂S₂O₅/DMF Matrix metalloproteinase-14 (MMP-14) inhibition; enhanced lipophilicity due to ester group
(5-Amino-1-methyl-1H-benzimidazol-2-yl)methanol Benzimidazole core (N replaces O in oxazole) with -CH₂OH and -NH₂ Cyclization of substituted diamines with aldehydes Pharmaceutical applications (e.g., antihypertensive agents); improved hydrogen-bonding capacity
(5-Amino-1,3,4-oxadiazol-2-yl)methanol Oxadiazole ring (smaller heterocycle) with -CH₂OH and -NH₂ Hydrolysis using LiOH aqueous solution Neuroactive potential (kainic acid receptor studies); electron-deficient ring system
S-1,3-benzoxazol-2-yl (phenylamino) ethanethioate Benzoxazole with thioester (-S-CO-) and aniline substituents Reflux of 1-chloroacetyl-2-mercaptobenzoxazole with aniline in methanol Antimicrobial and antifungal activity; sulfur enhances binding to biological targets
[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamine hydrochloride Chloro-substituted benzoxazole with morpholine and methylamine groups Multi-step functionalization of benzoxazole core Specialized enzyme inhibition; increased stability and lipophilicity due to Cl substituent

Key Comparative Insights

Heterocycle Core Differences: Benzoxazole vs. Benzoxazole vs. Oxadiazole: The oxadiazole ring is smaller and more electron-deficient, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Substituent Effects :

  • Hydroxymethyl (-CH₂OH) : Enhances solubility in polar solvents and provides a site for further functionalization (e.g., esterification, glycosylation) .
  • Chloro (-Cl) : Increases lipophilicity and stability, making chloro-substituted derivatives suitable for targeting hydrophobic enzyme pockets .
  • Thioester (-S-CO-) : Introduces sulfur, which can improve binding to metal ions or cysteine residues in proteins, enhancing antimicrobial activity .

Synthetic Methodologies :

  • Cyclization reactions using Na₂S₂O₅ in DMF are common for benzoxazole derivatives , while benzimidazoles often require diamine cyclization with aldehydes .
  • Thioester-containing analogs involve nucleophilic substitution reactions with mercaptobenzoxazole intermediates .

Biological Activity

(5-Amino-1,3-benzoxazol-2-yl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

Benzoxazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities such as:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Demonstrated cytotoxic effects against multiple cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation in various models.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been shown to:

  • Inhibit Enzymatic Activity : It can inhibit enzymes involved in critical cellular processes, leading to disrupted proliferation in cancer cells.
  • Induce Apoptosis : The compound triggers programmed cell death in malignant cells by modulating signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the compound's effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Results indicated a significant reduction in cell viability with IC50 values ranging from 10 µM to 20 µM depending on the cell line tested .
  • Apoptotic Induction :
    • In vitro assays showed that treatment with this compound led to an increase in early and late apoptotic cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition :
    • Studies reported that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 64 µg/mL .
  • Fungal Activity :
    • The compound demonstrated antifungal effects against Candida albicans, showing a MIC similar to that of conventional antifungal agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

ParameterValue
Molecular Weight148.16 g/mol
LogP1.5
BioavailabilityModerate
ToxicitySkin irritation (Category 2)

Q & A

Basic Research Questions

Q. What methodological considerations are essential for synthesizing (5-Amino-1,3-benzoxazol-2-yl)methanol to ensure high yield and purity?

  • Answer: Synthesis typically involves solvent-free reductive amination or condensation reactions. For example, hydrazine hydrate can react with intermediates under reflux in ethanol, monitored by TLC (chloroform:methanol, 7:3 ratio) to confirm reaction progress . Isolation often involves quenching in ice water to precipitate the product. Optimizing stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) and reaction time (4–5 hours) improves yield .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Answer: Use a combination of:

  • ¹H/¹³C NMR: To confirm the benzoxazole ring protons (6.8–7.5 ppm aromatic signals) and methanol group (-OH proton at ~5 ppm).
  • IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹ for amine) and C-O/C=N bonds (1650–1600 cm⁻¹) .
  • LC-MS: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What standard assays evaluate the antimicrobial activity of benzoxazole derivatives like this compound?

  • Answer: Employ:

  • Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Agar diffusion assays for antifungal activity (e.g., C. albicans).
  • Antioxidant assays (DPPH radical scavenging) to assess redox-modulating properties .

Advanced Research Questions

Q. How can crystallographic tools like SHELX refine the molecular structure of this compound derivatives?

  • Answer: SHELX programs (e.g., SHELXL) enable high-resolution refinement of X-ray diffraction data. Key steps include:

  • Data scaling (SHELXC) and experimental phasing (SHELXD/E) for twinned or high-symmetry crystals .
  • ORTEP-III visualization to validate bond angles/distances and hydrogen-bonding networks in the benzoxazole core .

Q. What strategies resolve contradictions in biological activity data for benzoxazole analogs?

  • Answer: Discrepancies (e.g., variable MIC values) may arise from:

  • Structural modifications (e.g., sulfanyl vs. methoxy substituents altering lipophilicity) .
  • Assay conditions (pH, solvent DMSO concentration).
  • Statistical validation: Use ANOVA or Tukey’s test to compare replicates. Cross-reference with molecular docking (e.g., binding affinity to 2A9¹ receptors) to correlate bioactivity with structural features .

Q. How does molecular docking elucidate the mechanism of antitumor activity in this compound derivatives?

  • Answer: Dock ligands into target proteins (e.g., tubulin, topoisomerase II) using AutoDock Vina. Analyze:

  • Binding poses: Hydrogen bonds between the benzoxazole NH and protein active sites.
  • Pharmacophore mapping: Hydrophobic interactions with methyl/methoxy groups .
  • MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. What synthetic routes enable functionalization of the benzoxazole core for structure-activity relationship (SAR) studies?

  • Answer: Modify:

  • Position 5: Introduce amino groups via nucleophilic substitution (e.g., NH₃/EtOH reflux) .
  • Position 2: Attach sulfanyl acetohydrazide via solvent-free grinding with aldehydes .
  • Post-synthetic modifications: Catalytic hydrogenation or Pd-mediated cross-coupling to add heterocyclic moieties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-1,3-benzoxazol-2-yl)methanol
Reactant of Route 2
(5-Amino-1,3-benzoxazol-2-yl)methanol

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